GSK854

Descripción general

Descripción

GSK854 is a potent TNNI3K inhibitor with IC50 (TNNI3K) < 10 nM. This compound exhibits substantial selectivity against B-Raf (>25-fold) and EGFR (IC50 > 25 μM), excellent broad spectrum kinase selectivity with >100-fold selectivity over 96% of kinases tested (≤50% inhibition @ 1 μM for 282 of 294 kinases, high activity in a TNNI3K cellular assay (IC50 = 8 nM), good pharmacokinetics in rats (Cl = 14 mL/min/kg, Vdss = 1.9 L/kg, t1/2 = 2.3 h, F = 48%).

Aplicaciones Científicas De Investigación

Tratamiento de Enfermedades Cardíacas

GSK854 es un potente inhibidor de la quinasa que interactúa con la Troponina I (TNNI3K), una quinasa que se expresa principalmente en el corazón {svg_1}. Se ha utilizado como una herramienta in vivo en estudios de investigación destinados a definir el papel de TNNI3K dentro de la insuficiencia cardíaca {svg_2}. Esto lo convierte en un candidato adecuado para identificar nuevos medicamentos cardíacos {svg_3}.

Tratamiento de Arritmias

Las variantes genéticas humanas en TNNI3K se asocian con arritmias supraventriculares {svg_4}. Como un potente inhibidor de TNNI3K, this compound podría utilizarse potencialmente para tratar estas arritmias {svg_5}.

Tratamiento de Cardiomiopatía

TNNI3K también está asociado con la cardiomiopatía {svg_6}. Por lo tanto, this compound podría utilizarse potencialmente en el tratamiento de la cardiomiopatía {svg_7}.

Tratamiento de la Hipertrofia Cardíaca

Estudios en ratones implican a TNNI3K en la hipertrofia cardíaca {svg_8}. This compound, al ser un potente inhibidor de TNNI3K, podría utilizarse potencialmente en el tratamiento de la hipertrofia cardíaca {svg_9}.

Regeneración Cardíaca

TNNI3K se ha visto involucrada en la regeneración cardíaca {svg_10}. Por lo tanto, this compound podría utilizarse potencialmente para promover la regeneración cardíaca {svg_11}.

Recuperación después de la lesión por Isquemia/Reperfusión

TNNI3K se ha visto involucrada en la recuperación después de la lesión por isquemia/reperfusión {svg_12}. Por lo tanto, this compound podría utilizarse potencialmente para ayudar en la recuperación después de estas lesiones {svg_13}.

Mecanismo De Acción

Target of Action

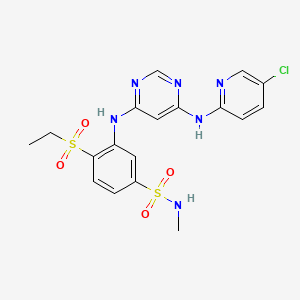

GSK854, also known as “3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide”, is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K) . TNNI3K is a kinase that is mainly expressed in the heart . It has been implicated in multiple cardiac phenotypes and physiological processes, including supraventricular arrhythmias, conduction disease, and cardiomyopathy .

Mode of Action

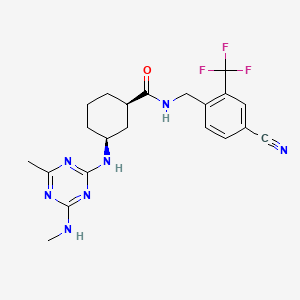

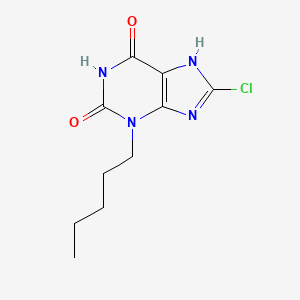

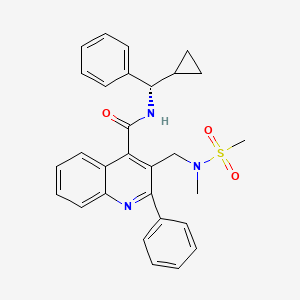

This compound interacts with TNNI3K, inhibiting its activity . This inhibition is highly potent, with this compound demonstrating relatively low IC50 values of less than 10 nM . This compound shows a higher selectivity than other TNNI3K inhibitors, such as GSK329 .

Biochemical Pathways

The inhibition of TNNI3K by this compound affects several biochemical pathways related to cardiac function. These include pathways involved in cardiac hypertrophy, cardiac regeneration, and recovery after ischemia/reperfusion injury . By inhibiting TNNI3K, this compound may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .

Pharmacokinetics

These enhancements have resulted in an advanced series of potent inhibitors, including this compound .

Result of Action

The inhibition of TNNI3K by this compound can result in a variety of molecular and cellular effects. These include the inhibition of myocardial infarction-injured cellular pyroptosis and apoptosis in mice, which may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .

Action Environment

Propiedades

IUPAC Name |

3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDGERSSZUMLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

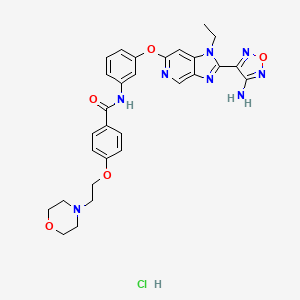

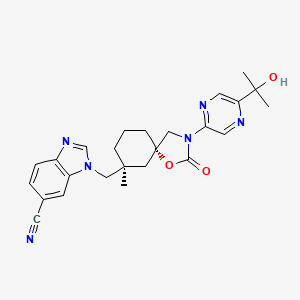

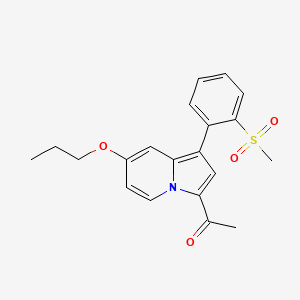

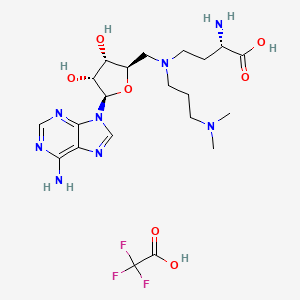

Feasible Synthetic Routes

Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?

A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)

![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)